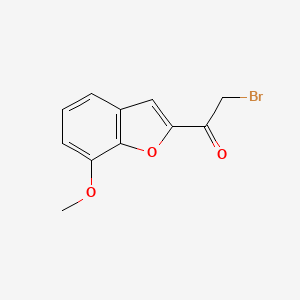
2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom, a methoxy group, and an ethanone moiety attached to the benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one typically involves the bromination of a suitable precursor, such as 7-methoxy-1-benzofuran-2-yl ethanone. The reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient mixing, and temperature control systems. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with various biological activities, such as anticancer, antiviral, or antimicrobial properties.
Materials Science: Benzofuran derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, and to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
1-(7-Methoxy-1-benzofuran-2-yl)ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Bromo-1-(7-hydroxy-1-benzofuran-2-yl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, which can affect its chemical properties and interactions with biological targets.
2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)propan-1-one: Has an additional carbon in the ethanone moiety, which may influence its reactivity and biological activity.
Uniqueness
2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one is unique due to the presence of both a bromine atom and a methoxy group on the benzofuran core. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom can participate in substitution reactions, while the methoxy group can influence the compound’s electronic properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H9BrO3 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9BrO3/c1-14-9-4-2-3-7-5-10(8(13)6-12)15-11(7)9/h2-5H,6H2,1H3 |
Clave InChI |
BMEWKFJUOJVBPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=C2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



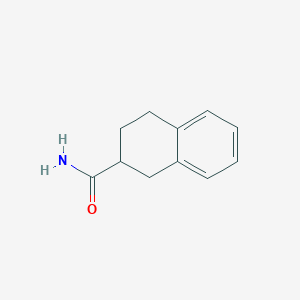
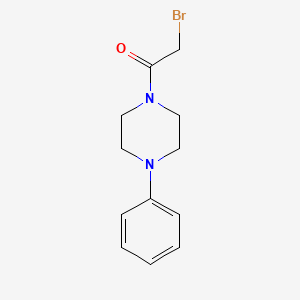
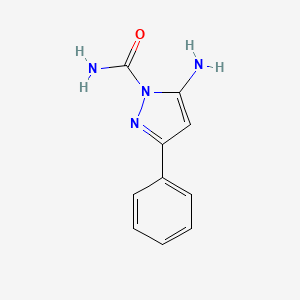
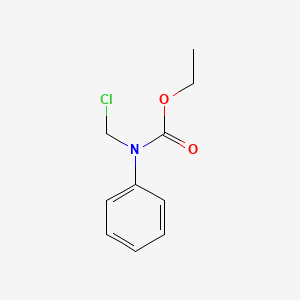
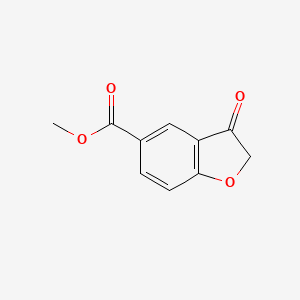
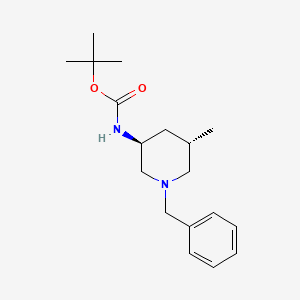
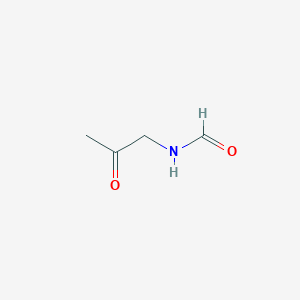
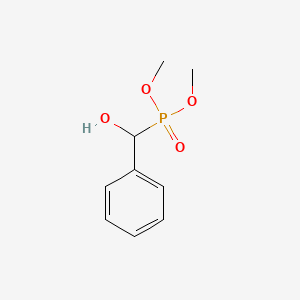
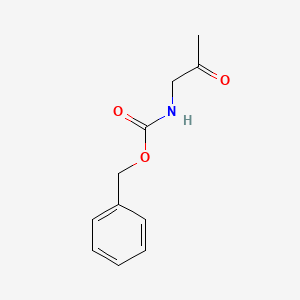

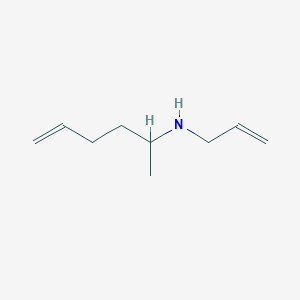
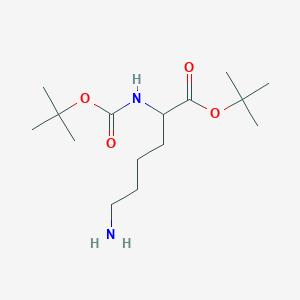
![Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]hydroxymethyl]-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B8769115.png)
